2,6-dimethoxy-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide
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Overview
Description
N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE typically involves the reaction of 2-aminobenzophenone with 4-nitrobenzoyl chloride under basic conditions to form the benzodiazole core. This intermediate is then reacted with 2,6-dimethoxybenzoyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzodiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE can be compared with other benzodiazole derivatives, such as:
Nocodazole: Known for its antineoplastic properties.
Mebendazole: Used as an anthelmintic agent.
Benzimidazole: A core structure in many pharmaceutical agents.
The uniqueness of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H23N3O4 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C29H23N3O4/c1-35-24-9-6-10-25(36-2)26(24)29(34)30-21-14-11-19(12-15-21)28-31-22-16-13-20(17-23(22)32-28)27(33)18-7-4-3-5-8-18/h3-17H,1-2H3,(H,30,34)(H,31,32) |
InChI Key |
KQUJKIWBRDEFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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